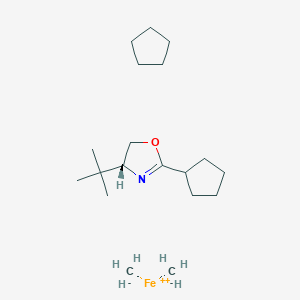
(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C19H27FeNO and its molecular weight is 341.276. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The compound is characterized by:
- IUPAC Name : (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C19H32N2O2Fe
- Molecular Weight : 348.38 g/mol
This structure includes a cyclopentyl moiety and a tert-butyl group, which may influence its interaction with biological targets.
The biological activity of (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole is hypothesized to involve:
- Metal Ion Coordination : The iron(II) ion in the compound can form complexes with various biomolecules, potentially modulating enzymatic activities.
- Enzyme Interaction : The oxazole ring may interact with specific enzymes or receptors, leading to altered biochemical pathways.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against common fungal strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Mechanistic studies indicate:
- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines in cell cultures.
- Cellular Pathway Inhibition : It may inhibit pathways associated with inflammation, such as NF-kB signaling.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of the compound against clinical isolates.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Activity Assessment
- Objective : To investigate the anti-inflammatory potential in a murine model.
- Methodology : Administration of the compound followed by assessment of inflammatory markers.
- Results : Reduced levels of TNF-alpha and IL-6 were observed, indicating a potential therapeutic effect in inflammatory conditions.
Comparative Analysis with Similar Compounds
特性
IUPAC Name |
(4R)-4-tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.C5H10.2CH3.Fe/c1-12(2,3)10-8-14-11(13-10)9-6-4-5-7-9;1-2-4-5-3-1;;;/h9-10H,4-8H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t10-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNZLHMFGZSOMR-CZEDPBFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC(C)(C)[C@@H]1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37FeNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














